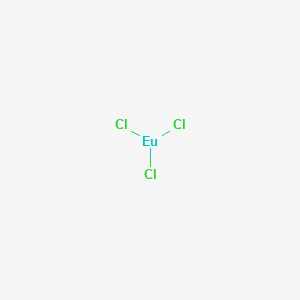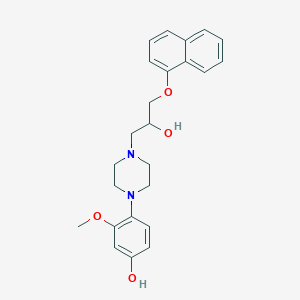![molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9](/img/structure/B157719.png)
4-Methyl-[1,3]dioxolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. This compound has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. This compound has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.
实验室实验的优点和局限性
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, this compound has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.
未来方向
There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, this compound could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of this compound as a lead compound for the development of new anticonvulsant and anxiolytic drugs.
科学研究应用
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. This compound has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. This compound has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, this compound has been studied for its potential as a radioligand for imaging studies in neuroscience.
属性
CAS 编号 |
139645-21-9 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
InChI 键 |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
规范 SMILES |
CC1=NC=CC2=C1OCO2 |
同义词 |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

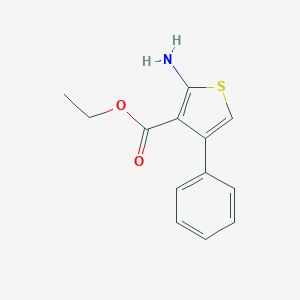
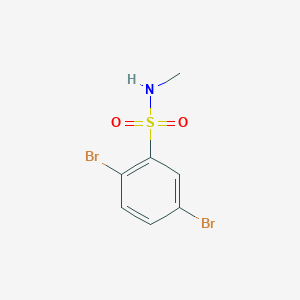

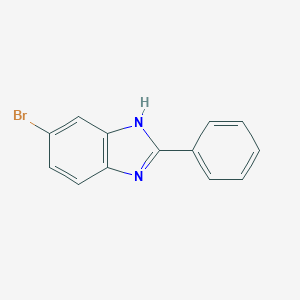
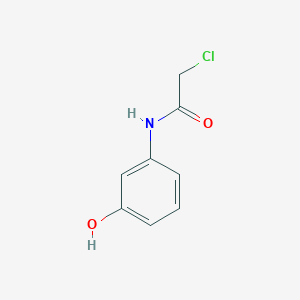
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
![4-[N-ethyl-N-(2-hydroxyethyl)amino]-1-(2-hydroxyethyl)amino-2-nitrobenzene, monohydrochloride](/img/structure/B157651.png)
